Ganirelix - 123246-29-7

Ganirelix

Catalog Number: EVT-242554
CAS Number: 123246-29-7
Molecular Formula: C80H113ClN18O13
Molecular Weight: 1570.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganirelix acetate (or diacetate) is an injectable competitive gonadotropin-releasing hormone antagonist (GnRH antagonist). It works by blocking the action of GnRH upon the pituitary, thus rapidly suppressing the production and action of LH and FSH.
Source and Classification

Ganirelix is derived from a sequence of amino acids and is classified as a synthetic analog of naturally occurring gonadotropin-releasing hormone. It belongs to the broader class of drugs known as fertility medications. Its active ingredient, ganirelix acetate, is marketed under various brand names, including Orgalutran.

Synthesis Analysis

Methods

The synthesis of ganirelix typically employs solid-phase peptide synthesis techniques. Two primary methods are prevalent: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis methods. The Fmoc method has gained preference due to its higher efficiency and yield.

  1. Boc Solid-Phase Synthesis: This traditional method involves the use of strong acids for deprotection, which can lead to lower yields and environmental concerns due to hazardous waste.
  2. Fmoc Solid-Phase Synthesis: This method allows for milder deprotection conditions and generally results in higher yields with less environmental impact. It involves sequentially coupling protected amino acids on a solid support resin, followed by deprotection and cleavage from the resin to yield ganirelix acetate .

Technical Details

The synthesis process includes:

  • Preparation of Amino Acid Resins: Amino acids are attached to a solid support resin.
  • Coupling Reactions: Protected amino acids are sequentially added using coupling reagents like N,N'-diisopropylcarbodiimide.
  • Deprotection Steps: Fmoc groups are removed using piperidine in dimethylformamide.
  • Purification: The crude product undergoes high-performance liquid chromatography (HPLC) for purification.
Molecular Structure Analysis

Ganirelix has a complex molecular structure characterized by multiple chiral centers due to its peptide nature. The chemical formula for ganirelix acetate is C60H86ClN17O13C_{60}H_{86}ClN_{17}O_{13}, and it has a molecular weight of approximately 1,201.43 g/mol.

Structure Data

  • Chirality: Ganirelix contains 10 chiral centers, contributing to its stereoisomerism.
  • Physical Form: It appears as a white or off-white powder, highly soluble in aqueous solutions at physiological pH .
Chemical Reactions Analysis

Ganirelix undergoes various chemical reactions during its synthesis and application:

  1. Peptide Bond Formation: This occurs during the coupling of amino acids.
  2. Deprotection Reactions: Involves the removal of protecting groups from amino acids.
  3. Acetylation Reaction: This step modifies the N-terminal amine group to form ganirelix acetate.

These reactions are crucial for achieving the desired purity and biological activity of the final product .

Mechanism of Action

Ganirelix acts by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This inhibition leads to decreased secretion of luteinizing hormone and follicle-stimulating hormone, which are critical for ovulation. By blocking these hormones, ganirelix effectively prevents premature ovulation during fertility treatments.

Process Data

  • Binding Affinity: Ganirelix exhibits high affinity for gonadotropin-releasing hormone receptors.
  • Duration of Action: Its effects typically last throughout the duration of controlled ovarian stimulation protocols .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white powder.
  • Solubility: Highly soluble in water at physiological pH.
  • Stability: Sensitive to light and hydrolysis; requires protection from moisture and light during storage.

Chemical Properties

  • pH Range: Optimal stability around neutral pH.
  • Degradation Pathways: Susceptible to hydrolysis under acidic or alkaline conditions .
Applications

Ganirelix is primarily used in reproductive medicine:

  • Assisted Reproductive Technology: It is utilized in protocols for in vitro fertilization (IVF) to prevent premature ovulation, allowing for better control over egg retrieval timing.
  • Clinical Trials: Ongoing research continues to explore additional applications in fertility treatments and hormonal regulation therapies.
Introduction to Ganirelix in Reproductive Endocrinology

Historical Development of GnRH Antagonists in Clinical Practice

The evolution of GnRH antagonists progressed through three generations to overcome pharmacological limitations:

  • First-generation antagonists (e.g., Nal-Glu) exhibited potent receptor blockade but provoked significant histamine release, causing systemic edema and anaphylaxis that precluded clinical use [7].
  • Second-generation compounds reduced histaminergic effects but maintained suboptimal safety profiles during chronic administration [5].
  • Third-generation antagonists (ganirelix, cetrorelix) emerged with structural modifications minimizing histamine release while preserving receptor affinity. Ganirelix specifically incorporated D-amino acids at positions 1, 2, 3, 6, 8, and 10, enhancing metabolic stability and antagonistic potency [3] [7].

Clinical development accelerated after ganirelix demonstrated >90% suppression of premature LH surges in phase II trials. The landmark double-blind, dose-finding study (1998) established 0.25 mg/day as the minimal effective dose, balancing pituitary suppression (serum LH: 1.7 IU/L) with optimal pregnancy rates (33.8% per cycle) [2] [6]. Subsequent phase III trials confirmed non-inferiority to long-acting GnRH agonists (buserelin, leuprolide) in oocyte yield, while significantly reducing stimulation duration (mean difference: 4 days) and gonadotropin requirements [1] [6]. The FDA approved ganirelix in 1999, establishing a new paradigm for ovarian stimulation protocols [3] [4].

Structural and Functional Classification of Ganirelix as a Third-Generation GnRH Antagonist

Ganirelix (molecular weight: 1570.35 g/mol; formula: C₈₀H₁₁₃ClN₁₈O₁₃) is a synthetic decapeptide derivative of native GnRH with strategic amino acid substitutions that confer receptor antagonism and metabolic stability [3] [4] [9]:

Table 1: Structural Modifications of Ganirelix Versus Native GnRH

PositionNative GnRHGanirelix SubstitutionFunctional Impact
1pGluAc-D-Nal¹Blocks degradation; enhances receptor binding
2HisD-Pal(3)²Reduces histamine release
3TrpD-Pal(3)³Stabilizes bioactive conformation
6GlyD-hArg(Et₂)⁶Increases solubility and antagonistic potency
8ArghArg(Et₂)⁸Enhances receptor affinity
10Gly-NH₂D-Ala¹⁰Prevents C-terminal degradation

These modifications yield critical pharmacological advantages:

  • Enhanced receptor affinity: Ganirelix exhibits a dissociation constant (Kd) of 0.4 nM versus GnRH's 3.6 nM, reflecting ninefold greater binding affinity to human GnRH receptors [2] [4].
  • Reduced histaminogenicity: Histamine release assays demonstrate ≤10% activation compared to first-generation antagonists, minimizing injection site reactions [5] [7].
  • Metabolic stability: D-amino acids confer resistance to peptidase degradation, extending elimination half-life to 13-16 hours versus minutes for native GnRH [4] [9].

Functionally, ganirelix operates through competitive inhibition of pituitary GnRH receptors, preventing G-protein coupling and subsequent gonadotropin secretion. Unlike agonists, it induces immediate suppression without initial stimulation, enabling mid-follicular phase initiation in COS protocols [4] [6].

Role of Ganirelix in Modulating the Hypothalamic-Pituitary-Gonadal Axis

Ganirelix exerts precise, reversible control over the hypothalamic-pituitary-gonadal (HPG) axis through pharmacokinetic and pharmacodynamic mechanisms:

Table 2: Pharmacokinetic/Pharmacodynamic Properties of Ganirelix

ParameterValueClinical Significance
Time to peak (Tmax)1.1 ± 0.2 hoursRapid receptor saturation enables same-day LH suppression
Bioavailability91.1%Near-complete subcutaneous absorption supports consistent dosing
Elimination half-life16.2 ± 1.6 hoursPermits once-daily administration
Protein binding81.9%Limits free drug fluctuations
Steady-state achievement3 daysMaintains consistent suppression during stimulation
LH suppression74% from baselinePrevents premature surges without complete gonadotropin ablation
FSH suppression32% from baselinePreserves follicular recruitment

After subcutaneous injection, ganirelix achieves peak serum concentrations within 1-2 hours, with absolute bioavailability exceeding 90% [4] [9]. It suppresses serum LH by 74% within 24 hours of initial dosing, maintaining E₂ concentrations <26 pg/mL during treatment—a critical threshold for preventing premature luteinization [2] [7]. The suppression is rapidly reversible; LH secretion normalizes within 48 hours post-cessation, permitting spontaneous ovulation recovery [5] [7].

In ART cycles, ganirelix initiation when dominant follicles reach 12-14 mm diameter (typically stimulation day 6) sustains gonadotropin suppression during late follicular phase vulnerability. This timing aligns with endogenous GnRH pulse frequency acceleration, which triggers premature LH surges in up to 20% of agonist protocols [2] [6]. Clinical outcomes demonstrate equivalent ongoing pregnancy rates to long GnRH agonist protocols (40.3% per transfer) with significantly reduced ovarian hyperstimulation syndrome (OHSS) incidence due to attenuated late follicular LH activity [1] [2] [6].

Table 3: Key Clinical Efficacy Parameters from Phase III Ganirelix Trials

EndpointGanirelix 0.25 mgLong GnRH AgonistStatistical Significance
Premature LH surge rate1.0-1.7%0-2.5%Non-inferior
Ongoing pregnancy rate33.8-40.3%35.4-42.5%p>0.05
Oocytes retrieved9.0-10.09.8-11.0p>0.05
Stimulation duration8.9 days12.5 daysp<0.001
Recombinant FSH dose1,575 IU2,225 IUp<0.01

Properties

CAS Number

123246-29-7

Product Name

Ganirelix

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C80H113ClN18O13

Molecular Weight

1570.4

InChI

InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1

SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC

Synonyms

Antagon; orgalutran; RS 26306; RS-26306; RS26306; Ganirelixum; LS-181948; LS181948; LS 181948

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.